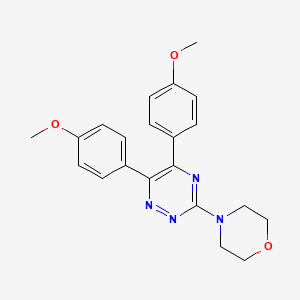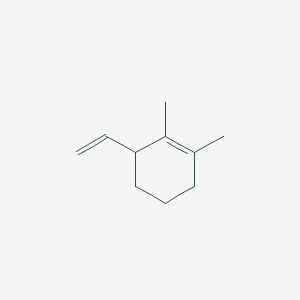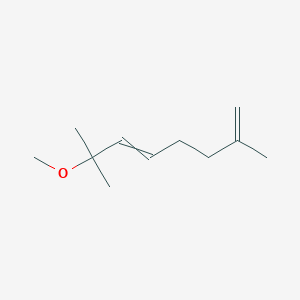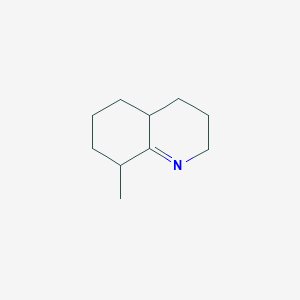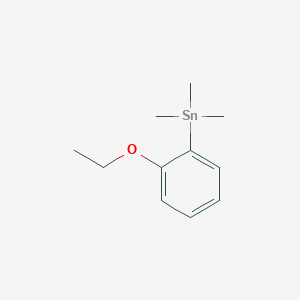
6-(Methoxymethyl)hepta-1,3,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxymethyl)hepta-1,3,6-triene is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a hepta-1,3,6-triene backbone This compound is part of the larger family of heptatrienes, which are known for their conjugated diene systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)hepta-1,3,6-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific reagents and desired yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)hepta-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the triene system into a more saturated hydrocarbon.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methoxymethyl)hepta-1,3,6-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive triene system.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)hepta-1,3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The methoxymethyl group enhances its solubility and reactivity, making it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Heptatriene: Similar triene system but lacks the methoxymethyl group.
2,5,6-Trimethyl-1,3,6-heptatriene: Contains additional methyl groups, altering its reactivity and properties.
Hepta-1,3,6-triene: Basic triene structure without any substituents.
Uniqueness
6-(Methoxymethyl)hepta-1,3,6-triene is unique due to the presence of the methoxymethyl group, which enhances its chemical reactivity and potential applications. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
57217-26-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
6-(methoxymethyl)hepta-1,3,6-triene |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-9(2)8-10-3/h4-6H,1-2,7-8H2,3H3 |
InChI Key |
ZXRLDHOGGDEBQS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=C)CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


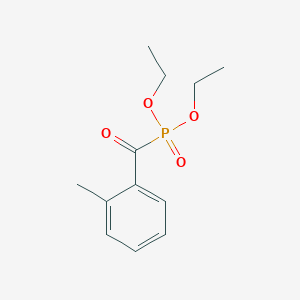
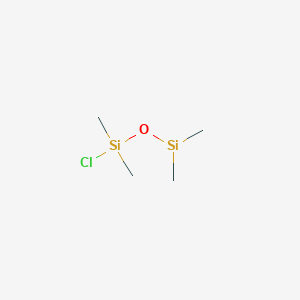
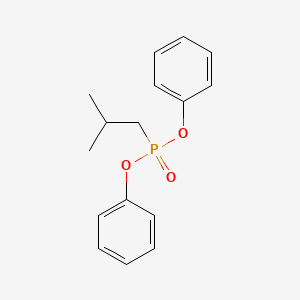
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
